molecular formula C13H13BrN2 B1424078 N-Benzyl-5-bromo-4-methyl-2-pyridinamine CAS No. 1219964-62-1

N-Benzyl-5-bromo-4-methyl-2-pyridinamine

Cat. No. B1424078
M. Wt: 277.16 g/mol
InChI Key: ZENHOQKEQUCHHL-UHFFFAOYSA-N
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Description

“N-Benzyl-5-bromo-4-methyl-2-pyridinamine” is a chemical compound that belongs to the class of organic compounds known as pyridinamines . These are aromatic compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms, substituted by one or more amine groups .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-5-bromo-4-methyl-2-pyridinamine” would be expected to contain a pyridine ring with a bromine atom and a methyl group attached at the 5th and 4th positions, respectively, and an amine group attached to the 2nd position .


Chemical Reactions Analysis

Pyridinamines, including “N-Benzyl-5-bromo-4-methyl-2-pyridinamine”, can undergo various chemical reactions, such as nucleophilic substitution, due to the presence of the amine group .

Scientific Research Applications

Antiviral Activity

N-Benzyl-5-bromo-4-methyl-2-pyridinamine and its derivatives have been investigated for their antiviral properties. For instance, 4-benzyl pyridinone derivatives, which are structurally similar, have shown potent inhibitory effects on human immunodeficiency virus type 1 reverse transcriptase, a key enzyme in HIV replication (Dollé et al., 2000).

Synthetic Chemistry and Molecular Design

In the field of synthetic chemistry, compounds like N-Benzyl-5-bromo-4-methyl-2-pyridinamine are used as intermediates for the synthesis of complex molecules. For instance, they play a role in the formation of pyrimidines and pyridines, which are foundational structures in many drugs and organic compounds (Goudgaon et al., 1993).

Photophysical and Photochemical Properties

The derivatives of N-Benzyl-5-bromo-4-methyl-2-pyridinamine have been explored for their photophysical and photochemical properties. Zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units containing Schiff base, for instance, exhibit promising properties for applications like photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Compounds structurally related to N-Benzyl-5-bromo-4-methyl-2-pyridinamine have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new drugs and treatments for infectious diseases (El‐Emary et al., 2002).

Catalysis and Organic Reactions

N-Benzyl-5-bromo-4-methyl-2-pyridinamine derivatives are utilized in catalytic processes and organic reactions. For example, their use in the selective oxidation of methyl aromatics demonstrates the versatility of these compounds in facilitating various chemical transformations (Zhang et al., 2012).

properties

IUPAC Name

N-benzyl-5-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-7-13(16-9-12(10)14)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENHOQKEQUCHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235705
Record name 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-5-bromo-4-methyl-2-pyridinamine

CAS RN

1219964-62-1
Record name 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-N-(phenylmethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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